2-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
Description
2-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzosulfonamide core linked to a pyrimidine-imidazole moiety. The compound’s structure includes a 2-chlorobenzenesulfonamide group connected via an ethylenediamine-like chain to a pyrimidine ring substituted with a 2-methylimidazole group. The pyrimidine and imidazole groups may enhance binding to biological targets through hydrogen bonding and π-π interactions. Structural analysis of such compounds often employs crystallographic tools like SHELX software for refinement, ensuring accurate molecular geometry determination .
Properties
IUPAC Name |
2-chloro-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2S/c1-12-18-8-9-23(12)16-10-15(20-11-21-16)19-6-7-22-26(24,25)14-5-3-2-4-13(14)17/h2-5,8-11,22H,6-7H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZAFOKRTWPYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Rings: The imidazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, where the amino group of the imidazole attacks the electrophilic carbon of the pyrimidine.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing imidazole and pyrimidine rings exhibit anticancer properties. The specific compound under discussion has been explored for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that similar compounds can act as inhibitors of various kinases, which are crucial in cancer signaling pathways.
Case Study: Inhibition of Kinase Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine can effectively inhibit protein kinases involved in cancer progression. The sulfonamide group enhances the solubility and bioavailability of the compound, making it a promising candidate for further development .
Antimicrobial Properties
The sulfonamide class of compounds is well-known for its antibacterial activity. The incorporation of imidazole may enhance the antimicrobial spectrum of the compound, making it effective against resistant strains of bacteria.
Case Study: Broad-Spectrum Antimicrobial Activity
In a comparative study, several sulfonamide derivatives were tested against common bacterial pathogens. Results indicated that compounds with imidazole substitutions exhibited enhanced activity compared to traditional sulfonamides . This suggests that 2-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide could be developed as a novel antimicrobial agent.
Potential Use in Neurology
Emerging research suggests that compounds with imidazole structures may have neuroprotective effects. These properties could be beneficial in treating neurodegenerative diseases, such as Alzheimer's or Parkinson's disease.
Case Study: Neuroprotective Effects
A recent investigation into the neuroprotective potential of imidazole-containing compounds revealed their ability to mitigate oxidative stress in neuronal cells. This opens avenues for further exploration of this compound in neurological applications .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The imidazole and pyrimidine rings allow it to bind to the active sites of these enzymes, blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells . The sulfonamide group also plays a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Sulfonamide Derivatives
*LogP values are illustrative, based on substituent hydrophobicity trends.
Key Differences:
- Core Heterocycle: The pyrimidine-imidazole system in the target compound may offer enhanced hydrogen-bonding capacity compared to triazine derivatives, which are more electron-deficient and less polar.
- In contrast, the methyl-imidazole group in the target compound balances moderate hydrophobicity with hydrogen-bonding capability.
- Chlorine Position: The 2-chloro substituent on the benzene ring in the target compound may influence steric interactions with target proteins compared to chloro/methyl groups in triazine analogs.
Biological Activity
The compound 2-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, particularly its effects on various biological systems, including enzyme inhibition, anti-cancer properties, and cardiovascular implications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key properties include:
- Molecular Weight: 345.85 g/mol
- LogP (Partition Coefficient): Indicates hydrophobicity, affecting bioavailability and permeability.
Enzyme Inhibition
Research indicates that sulfonamide derivatives exhibit significant enzyme inhibition. For instance, studies on similar compounds have shown that they can inhibit carbonic anhydrase (CA) isoforms, particularly CA IX, with IC50 values ranging from 10.93 to 25.06 nM. This selectivity suggests potential applications in cancer therapy due to the role of CA IX in tumor progression .
Anti-Cancer Activity
The compound's structure suggests potential anti-cancer properties. A related study demonstrated that similar benzene sulfonamides could induce apoptosis in cancer cell lines such as MDA-MB-231, with a notable increase in annexin V-FITC positive cells . The mechanism may involve the disruption of cellular signaling pathways critical for cancer cell survival.
Table 1: Anti-Cancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 25.72 | MCF7 | Apoptosis induction |
| Compound B | 45.2 | U87 glioblastoma | Cell cycle arrest |
| Compound C | 10.93 | MDA-MB-231 | CA IX inhibition |
Cardiovascular Effects
Sulfonamide derivatives have been studied for their effects on cardiovascular parameters. One study evaluated the impact of a related compound on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated a decrease in perfusion pressure over time, suggesting that these compounds may interact with calcium channels to modulate cardiac function .
Table 2: Cardiovascular Effects of Sulfonamide Derivatives
| Compound Name | Effect on Perfusion Pressure | Mechanism |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Calcium channel inhibition |
| 2-hydrazinocarbonyl-benzenesulfonamide | No significant change | - |
Case Studies and Research Findings
Recent studies have highlighted the pharmacokinetic profiles of sulfonamide derivatives like the one . Utilizing computational tools such as SwissADME, researchers have predicted that this compound exhibits favorable absorption characteristics with a low likelihood of interaction with cytochrome P450 enzymes, indicating a potentially safer metabolic profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
